

An In-depth Technical Guide to Desthiobiotin-PEG4-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Desthiobiotin-PEG4-acid**

Cat. No.: **B12410201**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desthiobiotin-PEG4-acid**, a versatile heterobifunctional linker molecule. It is designed to furnish researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a conceptual understanding of its applications, particularly in the realms of affinity purification and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Desthiobiotin-PEG4-acid

Desthiobiotin-PEG4-acid is a compound that features a desthiobiotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The desthiobiotin group serves as a reversible, high-affinity binding partner for streptavidin. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the desthiobiotin and the conjugated molecule. The terminal carboxylic acid allows for covalent attachment to primary amines on target molecules, such as proteins, peptides, or other ligands.

A summary of the key quantitative data for **Desthiobiotin-PEG4-acid** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	461.55 g/mol	[1] [2] [3]
Molecular Formula	C ₂₁ H ₃₉ N ₃ O ₈	[1]
Purity	≥95%	[1]
Appearance	Viscous liquid	[3]
Storage Temperature	-20°C	[1]

Key Applications

The unique structure of **Desthiobiotin-PEG4-acid** makes it a valuable tool in several biochemical and pharmaceutical research applications:

- PROTAC Linker: It serves as a flexible linker in the synthesis of PROTACs.[\[3\]](#)[\[4\]](#) PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[4\]](#)
- Affinity Purification: The desthiobiotin group allows for the gentle and specific capture of labeled molecules onto streptavidin-functionalized supports. A key advantage of desthiobiotin over biotin is its lower binding affinity ($K_d = 10^{-11}$ M versus 10^{-15} M for biotin), which permits the elution of the captured molecules under mild conditions, such as competitive displacement with free biotin.[\[5\]](#)[\[6\]](#)[\[7\]](#) This "soft-release" characteristic is particularly beneficial for preserving the native structure and function of purified proteins and their interaction partners.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Pull-Down Assays: This reagent is instrumental in pull-down assays designed to identify and validate protein-protein interactions.[\[6\]](#) A "bait" protein can be labeled with **Desthiobiotin-PEG4-acid**, immobilized on streptavidin beads, and used to capture its interacting "prey" proteins from a cell lysate.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **Desthiobiotin-PEG4-acid** to primary amines and for its subsequent use in a pull-down assay.

This protocol describes the covalent attachment of **Desthiobiotin-PEG4-acid** to a molecule containing a primary amine (e.g., a protein) using carbodiimide chemistry. This method involves the activation of the carboxylic acid group with EDC and NHS to form an amine-reactive NHS ester.

Materials:

- **Desthiobiotin-PEG4-acid**
- Amine-containing molecule (e.g., protein)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column or dialysis equipment

Procedure:

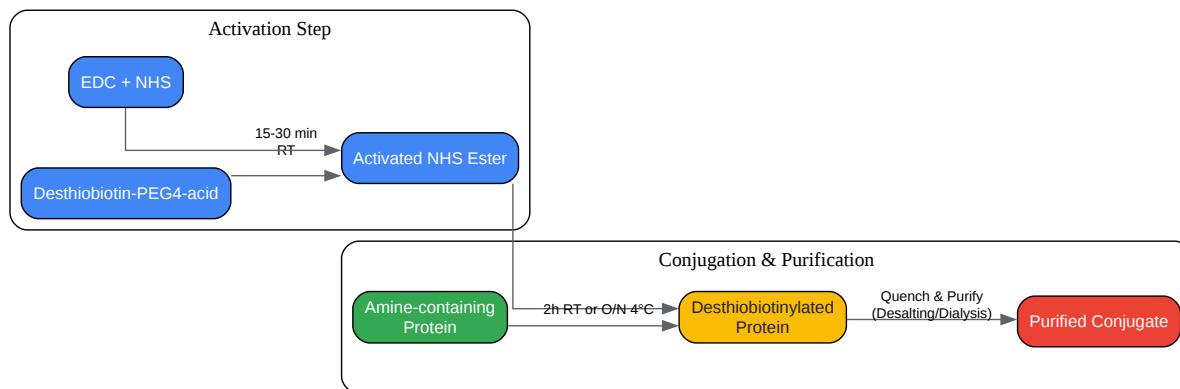
- Preparation of Reagents:
 - Dissolve the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Desthiobiotin-PEG4-acid** in an organic solvent like DMSO or DMF.
 - Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
- Activation of **Desthiobiotin-PEG4-acid**:

- In a microcentrifuge tube, combine **Desthiobiotin-PEG4-acid** with a molar excess of EDC and NHS (a common starting molar ratio is 1:2:2 of acid to EDC to NHS) in Activation Buffer.
- Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to the Primary Amine:
 - Immediately add the activated Desthiobiotin-PEG4-NHS ester solution to the solution of the amine-containing molecule in Coupling Buffer.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted **Desthiobiotin-PEG4-acid** and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

This protocol outlines a general procedure for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein.

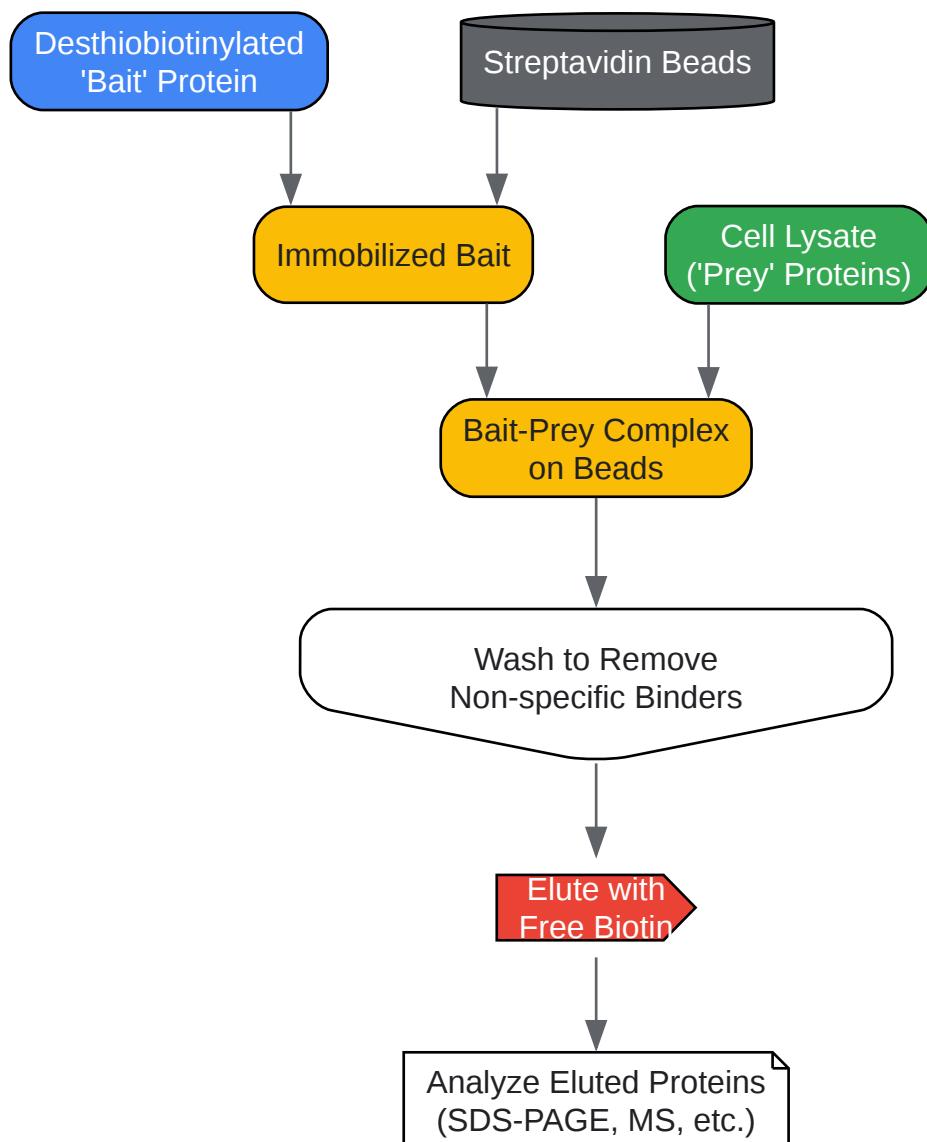
Materials:

- Desthiobiotinylated bait protein
- Streptavidin-functionalized agarose or magnetic beads
- Cell lysate containing potential "prey" proteins


- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., PBS containing 10-50 mM d-Biotin)

Procedure:

- Immobilization of the Bait Protein:
 - Incubate the desthiobiotinylated bait protein with streptavidin beads for 30-60 minutes at room temperature with gentle rotation.[\[6\]](#)
 - Wash the beads several times with Wash Buffer to remove any unbound bait protein.[\[6\]](#)
- Binding of the Prey Protein:
 - Add the cell lysate to the beads with the immobilized bait protein.[\[6\]](#)
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of the bait-prey protein complex.[\[6\]](#)
- Washing:
 - Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.[\[6\]](#)
- Elution:
 - Elute the bait-prey protein complex from the beads by incubating with Elution Buffer for 10-30 minutes at room temperature. The free biotin in the elution buffer will competitively displace the desthiobiotinylated bait protein from the streptavidin beads.
- Analysis:
 - Analyze the eluted proteins by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.


Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for the conjugation of **Desthiobiotin-PEG4-acid** to a primary amine.

[Click to download full resolution via product page](#)

Diagram 2: General workflow for a pull-down assay using a desthiobiotinylated bait protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [2. benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. [3. cenmed.com](http://3.cenmed.com) [cenmed.com]
- 4. [4. medchemexpress.com](http://4.medchemexpress.com) [medchemexpress.com]
- 5. [5. vectorlabs.com](http://5.vectorlabs.com) [vectorlabs.com]
- 6. [6. benchchem.com](http://6.benchchem.com) [benchchem.com]
- 7. Desthiobiotin-PEG4-Alkyne, 1802907-99-8 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Desthiobiotin-PEG4-acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410201#desthiobiotin-peg4-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com